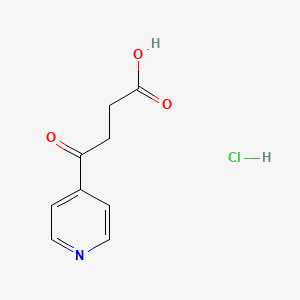
2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, also known as Abamectin, is a macrocyclic lactone antibiotic that has been used in veterinary and human medicine for more than 30 years. Abamectin is a potent insecticide and acaricide, and has been used to control a wide variety of pests, including mites, ticks, fleas, and nematodes. Abamectin has also been used in agriculture, forestry, and horticulture, and is one of the most widely used insecticides in the world.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Phase Transformation
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, has shown that these compounds exhibit distinctive optical properties due to their unique face-to-face stacking mode. These properties are attributed to phase transformations from crystalline to amorphous phases, as evidenced by their mechanofluorochromic characteristics. The studies reveal the potential of these compounds in developing materials with tunable optical properties for applications such as smart coatings and optical storage devices (Qing‐bao Song et al., 2015).
Thermal Stability of Cyanate Ester Resins
Investigations into the thermal stability of renewable high-temperature cyanate ester resins have highlighted the impact of methoxy groups derived from biomass sources. These studies assess the performance of cyanate ester resins, where derivatives like 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide might play a role. The findings suggest that such compounds can enhance the physical properties and thermal stability of polymer resins, making them suitable for advanced composites and coatings in high-temperature applications (B. Harvey et al., 2015).
Photophysical Properties and Quantum Yields
The synthesis and study of compounds related to 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, have revealed unique photophysical properties. These include significant enhancements in quantum yields and luminescence properties, suggesting applications in optical materials, sensors, and photonic devices that benefit from high quantum efficiency and specific luminescent behaviors (Soyeon Kim et al., 2021).
Organic Synthesis and Catalysis
The application of neutral π-nucleophiles in the efficient catalysis of cyanation reactions has been demonstrated, offering a pathway for the synthesis of various aldehydes and ketones. This research provides insights into the utility of 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide and its derivatives in organic synthesis, highlighting their role in developing new organocatalytic methods for producing cyanated organic compounds (Xiu Wang & S. Tian, 2007).
Anti-Prostatic Carcinoma Drug Studies
Quantum chemical studies of bicalutamide, which shares a structural motif with 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, reveal its potential as an anti-prostatic carcinoma drug. These studies provide a molecular basis for the drug's interaction with androgen receptors, suggesting the importance of similar compounds in the design and development of new therapeutic agents for treating prostate cancer (I. Otuokere & F. J. Amaku, 2015).
Eigenschaften
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-8-16(9-7-13)20-18(21)15(12-19)10-14-4-3-5-17(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBDCLLNLRCIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)

![[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2591471.png)
![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)
![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)
![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)

![(1R,5S)-3-(1H-imidazol-1-yl)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2591489.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2591490.png)